N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide, also known as BHMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMO is a synthetic compound that has been synthesized using a novel method, and it has been found to possess unique biochemical and physiological effects.
Scientific Research Applications
Copper(II)-assisted Ortho-hydroxylation
Research on copper(II)-mediated reactions, such as the ortho-hydroxylation of benzoates, provides a foundation for understanding the potential catalytic roles compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide might play in synthetic chemistry. The study by Buijs et al. (2002) delves into the stereoselective ortho-hydroxylation facilitated by trimethylamine N-oxide in the presence of copper(II), suggesting that similar compounds might engage in catalytic processes involving oxygen transfer agents (Buijs, Comba, Corneli, & Pritzkow, 2002).
Electrophilic Substitution and Radical Scavenging
The synthesis and study of compounds involving electrophilic substitution and radical scavenging are integral to developing novel pharmaceuticals and understanding biochemical processes. For instance, Yadav et al. (2014) reviewed chromones' antioxidant properties, highlighting their potential in neutralizing active oxygen and delaying cell impairment. This suggests a research interest in similar structures for their biological activities (Yadav, Parshad, Manchanda, & Sharma, 2014).
Coordination Polymers
The study of coordination polymers, such as those based on semi-rigid bis-pyridyl-bis-amide ligands, highlights the structural and functional diversity achievable through the careful design of ligands and metal ions. Lakshmanan et al. (2022) explored the synthesis and properties of coordination polymers using ligands similar to the structure , opening avenues for materials science and catalysis research (Lakshmanan et al., 2022).
Antimicrobial and Antitumor Applications
The development of compounds with potential antimicrobial and antitumor activities often involves exploring novel scaffolds. Stefely et al. (2010) synthesized a series of compounds demonstrating growth inhibition in cancer cells, a study relevant to the exploration of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide-like molecules for therapeutic applications (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-17(18(23)21-12-5-6-15-16(9-12)27-11-26-15)20-10-19(24)7-8-25-14-4-2-1-3-13(14)19/h1-6,9,24H,7-8,10-11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIITYKFNJVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide |
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